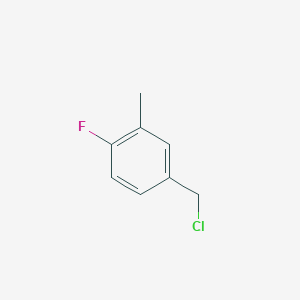

4-(Chloromethyl)-1-fluoro-2-methylbenzene

Description

Significance of Fluorine and Chloromethyl Moieties in Aromatic Compounds for Synthetic Chemistry

The incorporation of fluorine and chloromethyl groups into aromatic compounds imparts unique chemical characteristics that are highly valued in synthetic chemistry.

The presence of fluorine, the most electronegative element, significantly alters the physical, chemical, and biological properties of aromatic systems. numberanalytics.com Introducing fluorine can enhance crucial pharmacological characteristics such as lipophilicity, metabolic stability, and bioavailability. numberanalytics.com These modifications are instrumental in the development of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which lends stability to molecules. nih.gov Fluorine's high electronegativity can also influence the acidity of nearby functional groups through inductive effects and alter the electronic properties of the aromatic ring. nih.govnumberanalytics.com This makes fluorinated aromatics a critical class of compounds in medicinal chemistry and materials science. numberanalytics.comresearchgate.net

The chloromethyl group (-CH2Cl) is a versatile functional group in organic chemistry, typically introduced into aromatic rings through a process called chloromethylation. chempanda.comorganicreactions.org This group serves as a powerful alkylating agent, making it a valuable precursor for creating a variety of more complex molecules. chempanda.com Compounds containing the chloromethyl group are important synthetic intermediates, enabling the introduction of a benzyl (B1604629) group into a wide range of structures. researchgate.net The reactivity of the chlorine atom in the benzylic position allows for facile substitution reactions, further expanding its synthetic utility.

Overview of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are organic compounds where a halogen atom is attached to an sp³-hybridized carbon atom that is directly bonded to an aromatic ring. quora.comncert.nic.in These compounds are noted for their high reactivity, making them excellent intermediates in various chemical transformations. quora.com

Their enhanced reactivity, particularly in nucleophilic substitution reactions, is a key feature. Benzylic halides readily undergo both SN1 and SN2 reactions. ncert.nic.inyoutube.com In SN1 reactions, the departure of the halide ion forms a benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over the adjacent benzene (B151609) ring, making it more stable and easier to form compared to simple alkyl carbocations. quora.comncert.nic.in This resonance stabilization is a primary reason for the high reactivity of benzylic halides. youtube.com They are also reactive in SN2 reactions, where the transition state is stabilized by the interaction of the p-orbitals of the aromatic ring. youtube.com This dual reactivity makes them highly versatile building blocks in organic synthesis, utilized in cross-coupling reactions and the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org

Contextualization of 4-(Chloromethyl)-1-fluoro-2-methylbenzene within Substituted Benzene Derivatives

Substituted benzene derivatives constitute the largest class of aromatic compounds, where one or more hydrogen atoms on the benzene ring are replaced by other atoms or groups. wordpress.com The nature and position of these substituents profoundly influence the molecule's reactivity and how it will react in further chemical transformations, such as electrophilic aromatic substitution. libretexts.org

The nomenclature of disubstituted benzenes uses prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-) to describe the relative positions of the substituents. wordpress.comualberta.capressbooks.pub In this compound, the substituents are located at positions 1, 2, and 4. The compound features a fluorine atom, a methyl group, and a chloromethyl group attached to the benzene ring. Each of these groups exerts electronic and steric effects that direct the outcome of subsequent reactions. The interplay of the electron-donating methyl group and the electron-withdrawing, ortho-para directing fluorine atom, combined with the reactive chloromethyl group, makes this molecule a highly specific and useful intermediate in targeted organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈ClF uni.luchemsynthesis.com |

| Molecular Weight | 158.6 g/mol chemsynthesis.comcphi-online.com |

| IUPAC Name | This compound uni.lu |

| SMILES | CC1=C(C=CC(=C1)CCl)F uni.lu |

| InChI | InChI=1S/C8H8ClF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 uni.lu |

| InChIKey | SDAPHOYTPICABO-UHFFFAOYSA-N uni.lu |

| Monoisotopic Mass | 158.02986 Da uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAPHOYTPICABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloromethyl 1 Fluoro 2 Methylbenzene

Direct Synthesis Approaches

Direct methods focus on introducing the chloromethyl moiety onto a pre-existing fluorinated toluene (B28343) or xylene backbone. These electrophilic aromatic substitution or side-chain halogenation reactions are often favored for their atom economy and fewer synthetic steps.

The primary direct synthetic route involves the chloromethylation of 3-fluorotoluene. This reaction is a type of Friedel-Crafts alkylation where a chloromethyl group (-CH₂Cl) is attached to the aromatic ring. The fluorine atom is a deactivating group, while the methyl group is an activating group, directing the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions.

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orglibretexts.org This reaction typically involves treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride. wikipedia.orglibretexts.orgalfa-chemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.orgalfa-chemistry.com Under the acidic conditions, formaldehyde is protonated, which makes the carbonyl carbon highly electrophilic. wikipedia.orglibretexts.org This electrophile is then attacked by the electron-rich aromatic ring of 3-fluorotoluene, leading to the formation of a benzyl (B1604629) alcohol intermediate, which is subsequently converted to the final chloromethylated product under the reaction conditions. wikipedia.orglibretexts.org

A significant consideration in Blanc chloromethylation is the potential formation of diarylmethane side products, where the initially formed benzyl chloride reacts with another molecule of the starting arene. wikipedia.org Additionally, the formation of the highly carcinogenic bis(chloromethyl) ether as a byproduct is a notable disadvantage, particularly for industrial applications. wikipedia.orglibretexts.org

| Parameter | Description |

| Substrate | 3-Fluorotoluene |

| Reagents | Formaldehyde (or paraformaldehyde), Hydrogen Chloride (HCl) |

| Catalyst | Zinc Chloride (ZnCl₂) or other Lewis acids |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Intermediate | (4-Fluoro-2-methylphenyl)methanol |

| Potential Byproducts | Di(4-fluoro-2-methylphenyl)methane, Bis(chloromethyl) ether |

The synthesis of MOMCl itself can be achieved by reacting dimethoxymethane (B151124) with an acid chloride, such as acetyl chloride, in the presence of a catalytic amount of a Lewis acid like a zinc(II) salt. organic-chemistry.orgnih.gov This method can generate the reagent in situ for immediate use, which is advantageous as commercially available MOMCl can contain the hazardous bis(chloromethyl) ether impurity. google.com

Lewis acids play a critical role in chloromethylation reactions, which are a variant of the Friedel-Crafts alkylation. researchgate.net Their primary function is to increase the electrophilicity of the chloromethylating agent. wikipedia.orglibretexts.org In the Blanc reaction, the Lewis acid (e.g., ZnCl₂) coordinates with the oxygen atom of formaldehyde, making the carbon atom more susceptible to nucleophilic attack by the aromatic ring. wikipedia.orgalfa-chemistry.com Potential electrophilic species include a protonated formaldehyde-catalyst complex, the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺), or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org

In reactions involving MOMCl or other chloroalkyl ethers, the Lewis acid facilitates the departure of the methoxy (B1213986) group, generating a highly reactive methoxymethyl cation (CH₃OCH₂⁺) or a related electrophilic species that readily attacks the aromatic substrate. nih.gov A variety of Lewis acids can be employed, with their reactivity and suitability depending on the specific substrate and reaction conditions.

| Lewis Acid Catalyst | Typical Application |

| Zinc Chloride (ZnCl₂) | Standard catalyst for Blanc chloromethylation. wikipedia.orglibretexts.org |

| Aluminum Chloride (AlCl₃) | A very strong and active Lewis acid, can be used for less reactive arenes. researchgate.netgoogle.com |

| Tin(IV) Chloride (SnCl₄) | Another effective catalyst for Friedel-Crafts type reactions. researchgate.netgoogle.com |

| Iron(III) Chloride (FeCl₃) | Can be used as an alternative to other Lewis acids. google.com |

A conceptually different direct approach is the free-radical halogenation of a suitable precursor, specifically at the benzylic position. For the synthesis of 4-(chloromethyl)-1-fluoro-2-methylbenzene, the starting material would be 2-fluoro-p-xylene. This method selectively targets one of the methyl groups on the aromatic ring, rather than the ring itself.

The reaction is typically initiated by light or a radical initiator (e.g., AIBN) and involves a halogenating agent like N-chlorosuccinimide (NCS). The reaction proceeds through a free-radical chain mechanism. The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, facilitates the selective halogenation at this position over the other C-H bonds in the molecule. khanacademy.org This pathway avoids the use of strong Lewis acids and the potential for ring substitution byproducts that can occur in Friedel-Crafts type reactions.

Chloromethylation of Fluorinated Toluenes

Indirect Synthesis Pathways and Derivatization Strategies

Indirect methods involve the synthesis of a precursor molecule which is then converted, or derivatized, into the target compound. A common strategy for synthesizing this compound is the conversion of the corresponding benzyl alcohol, (4-fluoro-2-methylphenyl)methanol.

This two-step approach begins with the synthesis of the alcohol, which can be prepared via methods such as the reduction of 4-fluoro-2-methylbenzoic acid or its corresponding aldehyde. The subsequent step is the conversion of the benzylic hydroxyl group into a chloride. This transformation can be achieved using a variety of chlorinating agents. A well-established method for this type of conversion involves reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine. chemicalbook.com In this procedure, the alcohol is first converted to a mesylate, which is an excellent leaving group. The chloride ion, present in the reaction mixture or added, then displaces the mesylate group via a nucleophilic substitution reaction to yield the final product, this compound. chemicalbook.com Other reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can also be used for this conversion.

Another derivatization approach involves the use of reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), which is known to react with hydroxyl groups. nih.govresearchgate.net While typically used to create derivatives for analytical purposes, the underlying principle of activating a hydroxyl group for nucleophilic substitution is relevant. nih.gov

Approaches involving Fluorinated Methylbenzyl Alcohols

A primary and direct route to this compound involves the chlorination of the corresponding fluorinated methylbenzyl alcohol, specifically (4-fluoro-2-methylphenyl)methanol. This transformation of a primary benzylic alcohol to its chloride can be achieved using a variety of chlorinating agents.

Common reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus halides. However, these reagents can sometimes lead to harsh reaction conditions and the formation of acidic byproducts.

Milder and more selective methods have been developed for the chlorination of benzylic alcohols. One such method employs 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgthieme-connect.com This system allows for a rapid and high-yielding conversion under neutral conditions, which is advantageous for substrates with acid-labile functional groups. organic-chemistry.orgthieme-connect.com The reaction typically proceeds quickly, often within 10 to 40 minutes, with almost quantitative yields. organic-chemistry.orgthieme-connect.com

Another approach involves the use of a Lewis acid, such as aluminum chloride (AlCl₃), to activate the hydroxyl group for substitution. scirp.org This method has been shown to be effective for the chlorination of various benzylic alcohols, providing the corresponding chlorides with high conversion and selectivity. scirp.org The choice of solvent can influence the efficiency of this reaction, with more polar solvents that can solubilize the Lewis acid, like 1,4-dioxane (B91453), proving to be particularly effective. scirp.org

The general scheme for this approach is as follows:

Table 1: Comparison of Reagents for the Chlorination of Benzylic Alcohols

| Reagent System | Reaction Conditions | Advantages | Potential Disadvantages |

| Thionyl Chloride (SOCl₂) | Often neat or in an inert solvent | Readily available, potent | Generates HCl and SO₂, harsh conditions |

| 2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO | Room temperature | Mild, neutral, rapid, high-yielding organic-chemistry.orgthieme-connect.com | Requires stoichiometric TCT |

| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., 1,4-dioxane) | Inexpensive, effective activation scirp.org | Lewis acidic, may affect sensitive groups |

| Hexachloroacetone/Polymer-supported triphenylphosphine | Mild conditions | Good for preparing chirally deuterated benzyl chlorides nih.gov | Reagent preparation may be necessary |

Multi-step Syntheses from Related Fluorinated Aromatics

An alternative strategy for the synthesis of this compound is a multi-step approach starting from a more readily available fluorinated aromatic compound, such as 1-fluoro-2-methylbenzene. This method typically involves a chloromethylation reaction, which introduces the chloromethyl group onto the aromatic ring.

Chloromethylation of aromatic hydrocarbons can be achieved using a mixture of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. A patent for a similar transformation describes the chloromethylation of 1,2,4-trifluorobenzene (B1293510) using a chloromethylation reagent (like chloromethyl methyl ether) and a Lewis acid. google.com This suggests that a similar electrophilic aromatic substitution could be applied to 1-fluoro-2-methylbenzene. The directing effects of the fluorine and methyl substituents would favor substitution at the 4-position.

A plausible multi-step synthesis from 1-fluoro-2-methylbenzene would involve:

Chloromethylation: Reacting 1-fluoro-2-methylbenzene with a source of formaldehyde and HCl in the presence of a catalyst to introduce the -CH₂Cl group.

Work-up and Purification: Isolation and purification of the desired product, this compound.

The general scheme for this multi-step synthesis is:

Optimization of Synthetic Routes

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing yield and selectivity while minimizing byproducts.

Influence of Reaction Conditions on Yield and Selectivity

Temperature is a critical parameter in both the chlorination of fluorinated methylbenzyl alcohols and the chloromethylation of fluorinated aromatics. In the chlorination of benzylic alcohols, elevated temperatures can lead to side reactions, such as the formation of dibenzyl ether through the acid-catalyzed dehydration of the starting alcohol, particularly when using strong acids or Lewis acids. nih.gov Careful temperature control is therefore essential to favor the desired substitution reaction over competing elimination or condensation pathways.

The choice of solvent can significantly impact the outcome of the synthesis. In the Lewis acid-catalyzed chlorination of benzyl alcohols, the solubility of the catalyst and the reaction intermediates plays a key role. scirp.org For instance, solvents like 1,4-dioxane have been shown to be superior to less polar solvents like toluene or dichloromethane (B109758) due to their ability to better dissolve the aluminum chloride catalyst, thus enhancing the reaction efficiency. scirp.org In the case of the TCT/DMSO system, DMSO acts as both a solvent and a catalyst. organic-chemistry.orgthieme-connect.com

The molar ratio of reactants is another crucial factor for achieving complete conversion of the starting material. In the chlorination of benzyl alcohols, using a slight excess of the chlorinating agent can help drive the reaction to completion. However, a large excess should be avoided to prevent the formation of impurities and to simplify the purification process. For instance, in the TCT/DMSO method, a specific stoichiometry of the alcohol to TCT is recommended for optimal results. thieme-connect.com Similarly, in chloromethylation reactions, the ratio of the aromatic substrate to the chloromethylating agent and the catalyst needs to be carefully controlled to maximize the yield of the desired product and minimize polysubstitution or other side reactions.

Table 2: Summary of Optimization Parameters

| Parameter | Influence on Chlorination of Fluorinated Methylbenzyl Alcohols | Influence on Chloromethylation of Fluorinated Aromatics |

| Temperature | Lower temperatures minimize byproduct formation (e.g., dibenzyl ether). nih.gov | Can affect the rate of reaction and selectivity; higher temperatures may lead to polysubstitution. |

| Solvent | Polar solvents can enhance the efficiency of Lewis acid-catalyzed reactions by improving solubility. scirp.org | The solvent must be inert to the reaction conditions and able to dissolve the reactants. |

| Stoichiometry | A slight excess of the chlorinating agent can ensure complete conversion. The ratio of alcohol to TCT is important in the TCT/DMSO method. thieme-connect.com | The ratio of aromatic substrate, formaldehyde source, and catalyst is critical for maximizing yield and preventing side reactions. |

Continuous Flow Reactor Applications in Preparation

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. While specific literature detailing the continuous flow synthesis of this compound is not extensively published, the principles of flow chemistry can be applied to its preparative routes, such as the chlorination of 1-fluoro-2-methyl-4-(hydroxymethyl)benzene or the direct chloromethylation of 1-fluoro-2-methylbenzene.

Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer compared to batch reactors. researchgate.net This is crucial for managing highly exothermic reactions, which are common in chlorination and fluorination processes, thereby preventing thermal runaways and the formation of unwanted byproducts. The large surface-area-to-volume ratio in these reactors allows for precise temperature control under isothermal conditions. researchgate.net

Furthermore, continuous flow systems can enhance safety by minimizing the accumulation of hazardous intermediates. For instance, the in-situ generation and immediate consumption of reactive or unstable reagents, such as those used in diazotization or chlorination, is a key advantage. researchgate.netrsc.org A laboratory-scale continuous flow setup for generating and utilizing elemental chlorine from the reaction of HCl with NaOCl has been developed, showcasing a safer alternative to handling pressurized chlorine gas. rsc.org Such a system could be integrated into a continuous process for the synthesis of this compound.

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing |

| Safety | Higher risk with large volumes of hazardous materials | Minimized inventory of hazardous intermediates |

| Scalability | Difficult, often requires re-optimization | Straightforward, "scaling-out" by parallelization |

| Process Control | Manual or semi-automated | Fully automatable, real-time monitoring |

| Byproduct Formation | Higher due to poor temperature control | Reduced due to precise reaction conditions |

Catalytic Systems in the Synthesis of Fluorinated Benzylic Halides

The synthesis of fluorinated benzylic halides, a class of compounds to which this compound belongs, heavily relies on the use of advanced catalytic systems. These catalysts facilitate the direct functionalization of benzylic C(sp³)–H bonds, which is a challenging yet highly desirable transformation in organic synthesis.

Transition metal catalysis is a cornerstone of these methodologies. Various metals, including palladium, copper, and iron, have been shown to be effective.

Palladium-Catalyzed Systems: Palladium catalysis is a powerful tool for the fluorination of benzylic C(sp³)–H bonds. beilstein-journals.orgd-nb.info The typical mechanism involves the insertion of the palladium catalyst into the C–H bond, followed by a reductive elimination step that forms the C–F bond. beilstein-journals.org Early work by Sanford and co-workers demonstrated the palladium(II)/(IV)-catalyzed C–H fluorination using electrophilic fluorine sources like N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate. beilstein-journals.orgd-nb.info Directing groups, such as 2-(pyridin-2-yl)isopropylamine (PIP), are often essential to guide the catalyst to the specific C-H bond, ensuring high regioselectivity. beilstein-journals.org More recent developments have also enabled the use of nucleophilic fluoride (B91410) sources in palladium-catalyzed systems. d-nb.info

Iron-Catalyzed Systems: Iron catalysts offer a more economical and environmentally friendly alternative for benzylic fluorination. acs.org A mild and efficient method utilizes commercially available iron(II) acetylacetonate (B107027) in combination with Selectfluor to achieve the monofluorination of benzylic substrates in good to excellent yields. acs.org This system is notable for its selectivity, even in the presence of other reactive sites. For instance, in substrates like benzylacetone, the catalytic system selectively fluorinates the benzylic position over the α-carbonyl position, a reversal of the typical reactivity observed with Selectfluor alone. acs.org

Copper-Catalyzed Systems: Copper-catalyzed reactions have also emerged as a viable method for the synthesis of benzyl fluorides. organic-chemistry.org Stahl and co-workers reported an efficient synthesis of secondary and tertiary benzyl fluorides through a copper-catalyzed radical relay mechanism. beilstein-journals.org Another approach involves a copper-catalyzed C-H fluorination using N-fluorobenzenesulfonimide (NFSI), which can then be followed by substitution with various nucleophiles, showcasing the versatility of the fluorinated intermediate. organic-chemistry.orgresearchgate.net

Metal-Free Systems: Beyond metal catalysis, metal-free protocols have been developed. These often involve the generation of a catalytic N-oxyl radical from a precursor like N,N-dihydroxypyromellitimide (NDHPI). This radical abstracts a hydrogen atom from the benzylic position, and the resulting carbon radical is then trapped by a fluorine source such as Selectfluor. beilstein-journals.orgorganic-chemistry.org Photochemical methods, where visible light activates diarylketone catalysts to abstract a benzylic hydrogen, also provide an operationally simple route for direct C-H fluorination. organic-chemistry.org

Table 2: Overview of Catalytic Systems for Benzylic C-H Functionalization

| Catalyst System | Fluorinating/Halogenating Agent | Substrate Type | Key Features |

|---|---|---|---|

| Palladium(II) Acetate | N-fluoro-2,4,6-trimethylpyridinium salts | 8-methylquinolines, Arylpyridines | Requires directing group for selectivity. beilstein-journals.orgd-nb.info |

| Iron(II) Acetylacetonate | Selectfluor | 3-aryl ketones, various benzylic substrates | Mild conditions, high selectivity for benzylic position. acs.org |

| Copper(I/II) Complexes | N-fluorobenzenesulfonimide (NFSI) | Various benzylic substrates | Enables subsequent functionalization. organic-chemistry.orgresearchgate.net |

| N,N-dihydroxypyromellitimide (NDHPI) | Selectfluor | Secondary and tertiary benzylic substrates | Metal-free radical-based mechanism. beilstein-journals.orgorganic-chemistry.org |

| 9-Fluorenone (B1672902) (Photocatalyst) | N-fluorobenzenesulfonimide (NFSI) | Various benzylic substrates | Visible-light mediated, operationally simple. organic-chemistry.org |

Reactivity and Mechanistic Investigations of 4 Chloromethyl 1 Fluoro 2 Methylbenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the reactivity of 4-(Chloromethyl)-1-fluoro-2-methylbenzene, primarily due to the nature of its benzylic halide structure. Benzylic halides are known to be highly reactive toward nucleophilic displacement. datapdf.comquora.com The reaction mechanism, whether SN1 or SN2, is influenced by the substrate's structure, the nucleophile, the leaving group, and the solvent.

Electrophilic Nature of the Chloromethyl Group

The reactivity of this compound in nucleophilic substitution reactions is rooted in the electrophilic character of the benzylic carbon atom. The carbon atom in the chloromethyl (-CH2Cl) group is bonded to a highly electronegative chlorine atom. libretexts.org This polarization creates a partial positive charge on the carbon, making it an electrophilic center susceptible to attack by electron-rich nucleophiles. quora.comlibretexts.org The phenyl group, even with its substituents, further stabilizes the transition states of both SN1 and SN2 reactions, enhancing the reactivity of the benzylic position.

Influence of Fluorine on Reactivity and Electron Density

The fluorine atom at the C1 position of the benzene (B151609) ring exerts a significant, albeit complex, influence on the reactivity of the chloromethyl group. Fluorine possesses a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.net

Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density from the benzene ring. This deactivation can slightly decrease the stability of the benzylic carbocation that would form in an SN1 mechanism, potentially slowing down this pathway compared to an unsubstituted benzyl (B1604629) chloride. Conversely, this electron withdrawal can make the benzylic carbon slightly more electrophilic, which could favor an SN2 reaction.

The net result is a nuanced modulation of the electronic properties of the molecule. While the C-F bond itself is exceptionally strong and typically unreactive under standard nucleophilic substitution conditions, its presence on the aromatic ring modifies the reactivity at the benzylic carbon. nih.gov

Kinetic Studies on Halide Displacement from Benzylic Halides

Kinetic experiments on similar systems, such as the halide exchange reaction of surface-bound benzyl chlorides with sodium iodide, have demonstrated a first-order dependence on the reaction rate. datapdf.com Studies on the reaction of benzyl halides with zinc have suggested that the rate-determining step involves electron transfer. researchgate.net

| Leaving Group | Relative Reactivity | C-X Bond Strength (kJ/mol) | Reason for Reactivity |

|---|---|---|---|

| Iodide (I⁻) | Highest | ~238 | Weakest C-X bond, most stable anion. |

| Bromide (Br⁻) | High | ~280 | Weaker C-X bond, stable anion. |

| Chloride (Cl⁻) | Moderate | ~339 | Stronger C-X bond, less stable anion than Br⁻ or I⁻. |

| Fluoride (B91410) (F⁻) | Lowest | ~485 | Strongest C-X bond, least stable anion. |

Data is generalized for alkyl/benzyl halides.

Stereochemical Aspects of Benzylic Substitution

The stereochemical outcome of nucleophilic substitution at a chiral benzylic center is a key indicator of the reaction mechanism. Benzylic halides can react via both SN1 and SN2 pathways, depending on the reaction conditions. quora.comyoutube.com

SN1 Mechanism: This pathway involves the formation of a planar benzylic carbocation intermediate. chemicalnote.comquora.com The stability of this carbocation is enhanced by resonance with the benzene ring. quora.comncert.nic.in A nucleophile can attack this planar intermediate from either face with roughly equal probability, leading to a mixture of enantiomers (racemization), with a slight preference for inversion often observed. chemicalnote.combeilstein-journals.org

SN2 Mechanism: This is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). chemicalnote.com This concerted mechanism results in a complete inversion of the stereochemical configuration at the carbon center, an event known as Walden inversion. quora.comquora.com

For a primary benzylic halide like this compound, SN2 reactions are common, especially with strong nucleophiles and in polar aprotic solvents. However, the ability to form a relatively stable secondary carbocation (stabilized by the substituted phenyl ring) means that SN1 reactions can also occur, particularly in polar protic solvents and with weak nucleophiles. quora.com

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Intermediate | Planar Carbocation | Pentacoordinate Transition State |

| Stereochemical Outcome | Racemization (Inversion + Retention) | Complete Inversion of Configuration |

| Favored by | Weak nucleophiles, polar protic solvents, stable carbocations | Strong nucleophiles, polar aprotic solvents, unhindered substrates |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and benzylic halides like this compound are viable substrates for these transformations. rsc.org

Optimization Strategies for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for synthesizing biaryls and other coupled products. When using benzyl chlorides as substrates, careful optimization is often required due to their lower reactivity compared to benzyl bromides. nih.gov

Key optimization parameters include:

Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the supporting ligand is critical. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and bulky, electron-rich phosphines like SPhos are effective in promoting the oxidative addition step, which is often rate-limiting for chlorides. nih.gov

Base: A base is required to activate the organoboron species. Inorganic bases like cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and potassium phosphate (B84403) (K3PO4) are commonly used. nih.govresearchgate.net

Solvent: The solvent system plays a crucial role. Mixtures of an organic solvent and water are often employed. For instance, reactions in cyclopentyl methyl ether (CPME)/H2O have been shown to be fast and minimize side products like homocoupling. nih.gov Other effective solvents include THF/H2O and Dioxane/H2O. nih.gov

Temperature: Heating is generally necessary to drive the reaction to completion, with temperatures typically ranging from 70°C to 100°C. nih.gov

Research has shown that electron-rich organotrifluoroborates facilitate the transmetalation step, making them good coupling partners for less reactive benzyl chlorides. nih.gov

| Solvent (10:1 ratio with H₂O) | Temperature (°C) | Assay Yield (%) |

|---|---|---|

| Toluene (B28343)/H₂O | 95 | 88 |

| Dioxane/H₂O | 95 | 93 |

| CPME/H₂O | 95 | 97 |

| THF/H₂O | 77 | 74 |

Data adapted from a study on the coupling of benzyl bromide with potassium phenyltrifluoroborate using a PdCl₂(dppf)·CH₂Cl₂ catalyst. nih.gov

Catalyst Selection (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

The choice of the palladium catalyst is critical for achieving high yields in the Suzuki-Miyaura cross-coupling of aryl and benzyl halides. While a wide array of catalysts has been developed, those based on phosphine (B1218219) ligands are common. mdpi.comresearchgate.net For substrates similar to this compound, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are frequently employed.

The catalyst's role begins with the oxidative addition of the C-Cl bond of the benzyl chloride to the Pd(0) center, forming a Pd(II) intermediate. The ligand's electronic and steric properties influence the efficiency of this step and subsequent transmetallation and reductive elimination steps. For instance, dppf is a bidentate ligand that forms a stable complex with palladium, often enhancing catalytic activity and longevity. The use of PdCl₂(dppf)·CH₂Cl₂ has been shown to be effective for the cross-coupling of potassium alkyltrifluoroborates with aryl halides, demonstrating its utility under specific conditions. nih.gov

Table 1: Comparison of Common Palladium Catalysts in Suzuki-Miyaura Reactions

| Catalyst | Ligand Type | Typical Substrates | Key Advantages |

| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl/Benzyl Halides | Commercially available, widely used. |

| PdCl₂(dppf) | Bidentate Ferrocene-based Phosphine | Aryl Halides, Aryl Triflates | High stability, good for challenging substrates. nih.gov |

Base Selection and Role in Transmetallation

The base is a crucial component of the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetallation step. It activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic borate (B1201080) species, which then transfers its organic group to the palladium(II) center.

Commonly used bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and alkoxides (t-BuOK). researchgate.net The strength and nature of the base can significantly affect reaction outcomes. Studies on the coupling of 4-chloroanisole, an aryl chloride, showed that a strong base like potassium tert-butoxide (t-BuOK) was more efficient than carbonate or phosphate bases in certain solvent systems. researchgate.net For B-alkyl Suzuki-Miyaura reactions, cesium carbonate (Cs₂CO₃) has proven effective when coupling potassium alkyltrifluoroborates. nih.gov The selection of the optimal base is often substrate-dependent and requires empirical optimization.

Substrate Molar Ratios for Byproduct Minimization

Controlling the stoichiometry of the reactants is essential for maximizing the yield of the desired cross-coupled product while minimizing byproducts. A common side reaction is the homocoupling of the organoboron reagent. Typically, a slight excess of the boronic acid or its derivative (e.g., 1.1 to 1.5 equivalents) is used relative to the halide substrate. This ensures the complete consumption of the more valuable or complex halide partner. The precise ratio can be adjusted based on the reactivity of the specific substrates and the efficiency of the catalytic system to suppress unwanted side reactions.

Cobalt-Catalyzed Asymmetric Cross-Coupling Reactions

As a more earth-abundant and economical alternative to palladium, cobalt has emerged as a powerful catalyst for cross-coupling reactions. iasoc.itresearchgate.net Cobalt catalysts can facilitate the coupling of alkyl electrophiles, including those derived from benzyl halides, with organometallic reagents. In the context of asymmetric synthesis, chiral cobalt catalysts have been developed to produce enantioenriched products.

For instance, cobalt-catalyzed asymmetric hydroboration of fluoroalkyl-substituted alkenes has been achieved with high enantioselectivity using catalysts generated from Co(acac)₂ and chiral bisphosphine ligands. dicp.ac.cn While this is a hydroboration reaction, it demonstrates the principle of using chiral cobalt complexes to control stereochemistry. In cross-electrophile couplings, a cobalt phthalocyanine (B1677752) (Co(Pc)) co-catalyst has been used with a nickel primary catalyst to couple benzyl mesylates and aryl halides. rsc.org This system operates through an Sₙ2 mechanism, showcasing a pathway relevant to the reactivity of benzyl electrophiles like this compound. rsc.org

Table 2: Examples of Cobalt Catalysis in Related Transformations

| Catalyst System | Reaction Type | Substrate Type | Key Feature | Reference |

| Co(acac)₂ / Chiral Bisphosphine | Asymmetric Hydroboration | Fluoroalkyl-alkenes | High enantioselectivity (up to 98% ee). | dicp.ac.cn |

| NiBr₂·diglyme / Co(Pc) | Cross-Electrophile Coupling | Benzyl Mesylates | Co-catalyst enables coupling of substrates not prone to homolysis via an Sₙ2 mechanism. | rsc.org |

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction, which pairs organic halides with organozinc reagents, is renowned for its high reactivity and excellent functional group tolerance. thermofisher.comnobelprize.org This palladium- or nickel-catalyzed method is highly suitable for constructing C(sp³)–C(sp²) bonds, making it applicable to substrates like this compound.

The key advantages of using organozinc reagents include their moderate reactivity, which prevents many of the side reactions seen with more reactive organometallics like Grignard or organolithium reagents. thermofisher.com The reaction is compatible with a wide range of functional groups, which is beneficial when working with multifunctional molecules. nih.gov Mechanistic studies on related systems show that the reaction proceeds via the standard oxidative addition, transmetallation with the organozinc species, and reductive elimination pathway. researchgate.net The transmetallation step is often facile and is a key reason for the reaction's broad scope. illinois.edu

Radical Reactions and Benzylic C-H Activation

Beyond reactions at the chloromethyl group, the benzylic C-H bonds of the methyl group in this compound are susceptible to radical-mediated transformations.

Generation of Benzylic Radical Intermediates

The formation of a benzylic radical is a key step in many functionalization reactions, such as oxidation or halogenation, at the benzylic position. This radical intermediate is stabilized by resonance with the adjacent aromatic ring. Several methods can be employed for its generation.

One common strategy involves hydrogen atom transfer (HAT), where a radical initiator abstracts a hydrogen atom from the methyl group. Another approach is through single-electron transfer (SET) from the substrate, followed by deprotonation. For example, the formation of benzylic C–F bonds can proceed through radical intermediates. nih.gov In some systems, a charge-transfer complex between a substrate and a reagent like Selectfluor can induce the formation of the key benzylic radical, which is then trapped by a fluorine atom. nih.gov While radical-free activation of benzylic C-H bonds using transition metals like iridium is also known, radical pathways offer distinct reactivity for specific transformations. rsc.org

Table 3: Methods for Generating Benzylic Radicals

| Method | Description | Example Reagents/Conditions |

| Hydrogen Atom Transfer (HAT) | A radical initiator directly abstracts a benzylic hydrogen atom. | N-Bromosuccinimide (NBS) with light or AIBN. |

| Single-Electron Transfer (SET) | An oxidant or photocatalyst removes an electron from the aromatic ring, followed by deprotonation at the benzylic position. | Photocatalysts, Silver catalysts. nih.gov |

| Charge-Transfer Complex | Formation of a complex between the substrate and a reagent facilitates radical generation. | Selectfluor with a Lewis base. nih.gov |

Photocatalyzed Radical Benzylic Fluorination Mechanistic Studies

Photocatalyzed reactions offer a mild and selective method for the functionalization of C-H bonds. In the context of substituted toluenes like this compound, the benzylic C-H bonds of the 2-methyl group are prime targets for radical fluorination. beilstein-journals.org

The mechanism typically begins with the photoexcitation of an organocatalyst, such as an aromatic ketone (e.g., 9-fluorenone (B1672902) or xanthone), by visible light. beilstein-journals.orgthieme-connect.com The excited catalyst then abstracts a hydrogen atom from the benzylic position of the substrate, generating a resonance-stabilized benzyl radical. thieme-connect.com This key radical intermediate is then intercepted by an electrophilic fluorine source, commonly Selectfluor®, in a fluorine atom transfer (FAT) step to yield the benzylic fluoride and regenerate the ground-state photocatalyst, thus completing the catalytic cycle. beilstein-journals.orgacs.org

Alternatively, photosensitizers like 1,2,4,5-tetracyanobenzene (TCB) can initiate the reaction by promoting an electron transfer from the benzene ring of the substrate, forming a radical cation. acs.org Subsequent deprotonation of this radical cation at the benzylic position yields the same key benzyl radical, which is then fluorinated. acs.org These methods are valued for their operational simplicity and broad substrate scope, including electronically diverse and sterically hindered molecules. beilstein-journals.orgacs.org

Table 1: Key Steps in Photocatalyzed Benzylic Fluorination

| Step | Description | Key Intermediates |

| 1. Photoexcitation | The photocatalyst absorbs light and is promoted to an excited state. | Excited photocatalyst |

| 2. Radical Formation | The excited catalyst generates a benzyl radical via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) followed by deprotonation. | Benzyl radical, Radical cation |

| 3. Fluorine Atom Transfer (FAT) | The benzyl radical reacts with a fluorine source (e.g., Selectfluor®) to form the C-F bond. | Fluorinated product |

| 4. Catalyst Regeneration | The photocatalyst returns to its ground state to re-enter the catalytic cycle. | Ground-state photocatalyst |

Metal-Catalyzed Hydrogen Atom Transfer (HAT) Pathways

Metal-catalyzed Hydrogen Atom Transfer (HAT) represents another powerful strategy for the selective functionalization of benzylic C-H bonds. semanticscholar.orgnih.govrsc.org These reactions often employ transition metal catalysts, in conjunction with photoredox catalysis, to generate reactive radical species capable of abstracting a hydrogen atom. semanticscholar.orgresearchgate.net

The general mechanism involves the generation of a potent HAT reagent through a metal-catalyzed process. For instance, the oxidation or reduction of a pre-catalyst can produce N-centered or O-centered radicals that selectively abstract a hydrogen atom from the weakest C-H bond, which is typically the benzylic C-H bond of the methyl group on the substrate. nih.govresearchgate.net This abstraction forms a benzyl radical. semanticscholar.org

Once formed, this benzyl radical can undergo various transformations. In a radical-polar crossover pathway, the radical can be oxidized by the metal catalyst (e.g., Ir(IV) or a silver complex) to a benzylic cation. nih.govd-nb.info This electrophilic intermediate is then trapped by a nucleophile, such as fluoride, to yield the functionalized product. nih.govd-nb.info This dual catalytic approach, often merging photoredox and metal catalysis, allows for C-H functionalization under mild conditions, expanding the toolkit for modifying complex molecules. semanticscholar.orgbohrium.com

Functional Group Transformations

The chloromethyl group of this compound is a highly reactive site, enabling a wide range of functional group interconversions through nucleophilic substitution.

Replacement of Chlorine by Other Nucleophilic Groups

The benzylic chloride in this compound is susceptible to nucleophilic substitution reactions. quora.comdoubtnut.com As a primary benzylic halide, it can react through both S_N1 and S_N2 mechanisms, with the specific pathway often dictated by the reaction conditions, such as the nature of the solvent and the nucleophile's strength. quora.com

The S_N1 pathway is facilitated by the ability of the benzene ring to stabilize the intermediate benzyl carbocation through resonance. quora.com Polar protic solvents promote this pathway. The S_N2 mechanism involves a direct backside attack by the nucleophile on the carbon atom bearing the chlorine. A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse set of derivatives.

Table 2: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | NaOH, H₂O | Alcohol (-CH₂OH) |

| Alkoxide | NaOR | Ether (-CH₂OR) |

| Cyanide | NaCN | Nitrile (-CH₂CN) |

| Azide | NaN₃ | Azide (-CH₂N₃) |

| Carboxylate | RCOONa | Ester (-CH₂OOCR) |

| Amine | RNH₂ | Amine (-CH₂NHR) |

Synthesis of Thioethers from Benzylic Halides

A prominent example of nucleophilic substitution is the synthesis of thioethers (or sulfides). This is typically achieved by reacting the benzylic halide with a thiol (R-SH) or its corresponding thiolate anion (RS⁻). organic-chemistry.org Thiolates are excellent nucleophiles and readily displace the chloride from the benzylic position.

The reaction is often carried out in the presence of a base, which deprotonates the thiol to generate the more nucleophilic thiolate in situ. nih.gov Alternatively, metal-catalyzed C-S coupling reactions can be employed, sometimes under photoredox or electrochemical conditions, to form the benzylic thioether linkage from precursors like disulfides or sulfonyl chlorides. organic-chemistry.orgrsc.orgresearchgate.net These methods provide efficient routes to valuable sulfur-containing compounds. nih.gov

Regioselective Functionalization of Fluorinated Heterocycles

The electrophilic nature of the chloromethyl group makes this compound a useful reagent for the alkylation of nucleophilic heterocycles. Many heterocyclic compounds, including those bearing fluorine substituents, possess nucleophilic nitrogen or carbon atoms that can attack the benzylic carbon, displacing the chloride and forming a new C-N or C-C bond. nsf.govacs.org

This reaction, a form of N-benzylation or C-benzylation, is a common strategy for introducing a substituted benzyl moiety onto a heterocyclic core. researchgate.net The regioselectivity of the alkylation on the heterocycle depends on its intrinsic electronic properties and the reaction conditions. For instance, in heterocycles with multiple nitrogen atoms like imidazole (B134444) or pyrazole, the reaction site can often be controlled. This transformation is valuable for modifying the properties of bioactive heterocyclic compounds.

Advanced Synthetic Utility and Role in Materials Science

4-(Chloromethyl)-1-fluoro-2-methylbenzene as a Building Block for Complex Organic Synthesis

In the realm of complex organic synthesis, building blocks are fundamental units used to construct more elaborate molecular structures. fluorochem.co.uk this compound is a valuable intermediate due to its distinct reactive sites. The primary site for synthetic transformations is the benzylic chloride group (-CH₂Cl), which is highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups, including ethers, esters, amines, and nitriles, thereby serving as a linchpin for connecting the fluorinated aromatic core to other molecular fragments.

The presence of the fluorine atom significantly influences the molecule's electronic properties and reactivity. Fluorine's high electronegativity can modulate the acidity, lipophilicity, and metabolic stability of the final compound, which is a critical consideration in the design of pharmaceuticals and agrochemicals. It is estimated that approximately 25% of licensed herbicides and a significant portion of new drugs incorporate one or more fluorine atoms. While the fluorine atom deactivates the aromatic ring towards electrophilic substitution, its presence, along with the methyl group, directs the position of any such reactions, offering regiochemical control.

The utility of this building block is evident in its potential application in the synthesis of high-value compounds where a 4-fluoro-3-methylbenzyl moiety is required. For instance, in agrochemical research, the development of novel pesticides often relies on the assembly of specific fluorinated heterocyclic and aromatic scaffolds to achieve desired biological activity and environmental profiles. nih.gov Similarly, in medicinal chemistry, this compound can serve as a precursor for synthesizing drug candidates where the fluorinated benzyl (B1604629) group is a key pharmacophore.

| Structural Feature | Chemical Group | Primary Synthetic Role | Examples of Reactions |

|---|---|---|---|

| Reactive Handle | Chloromethyl (-CH₂Cl) | Site for nucleophilic substitution; allows attachment of diverse functional groups. | Williamson ether synthesis, Gabriel synthesis, Kolbe nitrile synthesis. |

| Property Modifier | Fluorine (-F) | Modulates lipophilicity, metabolic stability, and pKa of the final product. | Influences binding affinity in biological targets. |

| Aromatic Core | 1-fluoro-2-methylbenzene | Provides a rigid scaffold and directs regiochemistry of further substitutions. | Friedel-Crafts reactions (under forcing conditions), metal-catalyzed cross-coupling. |

Applications in Polymer Science

Fluorinated polymers are a unique class of materials renowned for their exceptional properties, including low surface energy, high thermal stability, chemical inertness, and low dielectric constants. sjtu.edu.cnresearchgate.net These characteristics make them indispensable in high-performance applications ranging from non-stick coatings like polytetrafluoroethylene (PTFE) to advanced membranes and dielectrics. nih.gov

This compound serves as a valuable monomer or modifying agent for the synthesis of specialized fluorinated polymers. The reactive chloromethyl group is the key to its utility in this field. It can be utilized in several ways:

Grafting onto Polymers: The compound can be chemically attached to the backbone of existing polymers (e.g., polystyrene, polysiloxanes) that possess nucleophilic sites. This process, known as polymer grafting, creates a surface rich in fluorinated groups, thereby imparting properties like hydrophobicity and low friction to the bulk material.

Synthesis of Novel Monomers: The chloromethyl group can be converted into other polymerizable functionalities. For example, it can be transformed into a vinyl group or an acrylate/methacrylate group. The resulting monomer can then be polymerized or copolymerized to create polymers with fluorinated side chains, precisely controlling the fluorine content and distribution. researchgate.net

Polycondensation Reactions: The benzylic chloride can participate in polycondensation reactions with difunctional nucleophiles (e.g., bisphenols, diamines) to form novel fluorinated polyethers or polyamines.

The incorporation of the 4-fluoro-3-methylbenzyl moiety into a polymer structure can significantly enhance its performance by combining the durability of the fluorinated group with the specific properties of the polymer backbone.

| Strategy | Role of the Compound | Resulting Polymer Type | Key Properties Imparted |

|---|---|---|---|

| Side-Chain Functionalization | Grafting agent | Polymer with fluorinated side chains | Hydrophobicity, low surface energy, chemical resistance. |

| Monomer Synthesis | Precursor to a functional monomer | Addition polymers (e.g., polyacrylates) | Controlled fluorine content, tailored refractive index. |

| Step-Growth Polymerization | Monomer in polycondensation | Condensation polymers (e.g., polyethers) | Enhanced thermal stability, low dielectric constant. |

Utility in Dye Synthesis

The inclusion of fluorine atoms in dye molecules can have a profound impact on their optical and physical properties. Fluorination can enhance photostability, increase fluorescence quantum yields, and shift absorption and emission wavelengths. semanticscholar.orgnih.gov These effects are highly desirable for applications in areas like bio-imaging, organic light-emitting diodes (OLEDs), and high-performance pigments.

This compound can be employed as a key intermediate in the synthesis of complex fluorinated dyes. While not a chromophore itself, its reactive handle allows for its incorporation into various dye scaffolds. A common synthetic strategy involves the conversion of the chloromethyl group into other functional groups that are more directly involved in dye-forming reactions. For example, oxidation of the chloromethyl group yields 4-fluoro-3-methylbenzaldehyde. This aldehyde is a versatile precursor for a range of condensation reactions, such as the Knoevenagel condensation, which is widely used to synthesize dyes like coumarins and BODIPY derivatives. nih.gov

By using this compound as a starting material, chemists can precisely place a fluorinated phenyl group at a specific position on a larger dye molecule. This allows for fine-tuning of the dye's electronic structure and, consequently, its color and fluorescence properties.

| Dye Class | Role of Fluorinated Moiety | Resulting Property Enhancement |

|---|---|---|

| BODIPY Dyes | Attached to the core scaffold | Increased photostability and quantum yield. semanticscholar.org |

| Rhodamines | Substitution on the xanthene ring | Modified absorption/emission spectra, enhanced brightness. nih.gov |

| Cyanines | Incorporation into the heterocyclic nuclei | Tuned spectral properties for near-infrared (NIR) applications. |

| Phthalocyanines | Peripheral substitution | Improved solubility and resistance to aggregation. |

Design of Novel Fluorinated Frameworks for Advanced Materials

The rational design of advanced materials relies on the use of molecular building blocks with well-defined geometries and functionalities. This compound is an excellent candidate for constructing novel fluorinated frameworks due to the specific roles played by each of its constituent parts. These frameworks can include highly ordered structures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or functionalized surfaces for electronics and sensor applications.

The synergy between the different components of the molecule is key:

The Aromatic Ring: Provides a rigid, planar structural element that can direct the geometry of a larger assembly.

The Fluorine Atom: Imparts desirable material properties such as high thermal stability, chemical resistance, and hydrophobicity (low surface energy). This is crucial for creating robust materials for use in harsh environments.

The Chloromethyl Group: Acts as a reactive anchor point. It allows the molecule to be covalently bonded to other building blocks, metallic nodes (in MOFs), or surfaces, locking the fluorinated unit into a defined, extended structure.

This "trivariate" functionality allows material scientists to design frameworks where, for example, the pores of a MOF are lined with fluorine atoms to create a highly hydrophobic environment for selective gas separation. Alternatively, self-assembled monolayers (SAMs) could be formed on a substrate to create a low-energy surface with tailored electronic properties. The ability to precisely install a 4-fluoro-3-methylbenzyl unit into a larger material architecture opens up possibilities for creating new materials with customized properties for applications in catalysis, separations, and molecular electronics.

| Molecular Component | Contribution to Framework | Resulting Material Property |

|---|---|---|

| Benzene (B151609) Ring | Structural rigidity and defined geometry | Ordered and porous structures (e.g., in MOFs, COFs). |

| Fluorine Atom | Electronic modification and steric bulk | Thermal stability, chemical inertness, hydrophobicity. |

| Chloromethyl Group | Covalent linkage point | Formation of robust, extended frameworks and surface functionalization. |

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 4-(Chloromethyl)-1-fluoro-2-methylbenzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The expected signals for this compound would include a singlet for the methyl protons, a singlet for the chloromethyl protons, and a complex multiplet pattern for the three aromatic protons, with couplings to each other and to the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show distinct signals for the methyl carbon, the chloromethyl carbon, and the six aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit characteristic splitting due to C-F coupling.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique for characterization. It provides a direct probe of the fluorine atom's environment. For this compound, a single signal is expected, which will be split into a multiplet due to coupling with the adjacent aromatic protons. The chemical shift is highly sensitive to the electronic environment. rsc.org

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.2-7.0 | m | Aromatic-H |

| ¹H | ~4.5 | s | -CH₂Cl |

| ¹H | ~2.2 | s | -CH₃ |

| ¹³C | ~160 (d) | d | C-F |

| ¹³C | ~135-115 | m | Aromatic-C |

| ¹³C | ~45 | s | -CH₂Cl |

| ¹³C | ~15 | s | -CH₃ |

| ¹⁹F | ~ -115 | m | Ar-F |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a compound. For this compound, key vibrational bands would be expected for the C-H bonds of the aromatic ring and the methyl/chloromethyl groups, the C-C bonds of the benzene (B151609) ring, and the characteristic C-F and C-Cl bonds. Analysis of the IR spectrum of the closely related 1-(chloromethyl)-4-fluorobenzene reveals strong C-F stretching vibrations around 1299 cm⁻¹ and C-C vibrations in the 1600-1400 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1300-1200 |

| C-Cl Stretch | 800-600 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. chemguide.co.uk For this compound (molecular weight: 158.60 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 158. uni.luchemsynthesis.com Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 160 with approximately one-third the intensity of the M⁺ peak would also be observed. youtube.comlibretexts.org

The fragmentation pattern is highly diagnostic. A common fragmentation pathway for benzyl (B1604629) halides is the loss of the halogen atom to form a stable benzyl cation. youtube.com For this compound, the loss of a chlorine radical would lead to the formation of the 4-fluoro-2-methylbenzyl cation at m/z 123, which would likely be the base peak. Further fragmentation of the aromatic ring can also occur. docbrown.info

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 158/160 | [C₈H₈ClF]⁺ | Molecular Ion (M⁺, M+2) |

| 123 | [C₈H₈F]⁺ | Base Peak, loss of •Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion, loss of F and CH₂ |

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating a target compound from reactants, byproducts, and solvents, as well as for determining its concentration.

Gas chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the stationary phase. mdpi.com

GC-MS: Coupling GC with a mass spectrometer is a powerful combination. GC separates the components of a mixture, and MS provides identification of each component as it elutes from the column. researchgate.netnih.gov This is the gold standard for confirming the presence of the compound in a complex matrix. researchgate.net

GC-FID: A Flame Ionization Detector (FID) is a common detector for GC. It is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, making it excellent for quantification.

GC-ECD: An Electron Capture Detector (ECD) is extremely sensitive to halogenated compounds. Since this compound contains both chlorine and fluorine, GC-ECD would be a highly sensitive method for detecting trace amounts of this compound. shimadzu.com

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile separation technique that uses a liquid mobile phase. While GC is often preferred for volatile compounds, LC is also applicable and may be necessary if the compound is part of a non-volatile mixture or if derivatization is required. researchgate.net

For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. oup.comoup.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Separation is based on the compound's hydrophobicity. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring possesses a strong chromophore that absorbs UV light. oup.com

Purification Methodologies for Research-Grade Purity

Achieving research-grade purity for this compound requires the implementation of meticulous purification techniques designed to remove starting materials, byproducts, and other impurities. The choice of method depends on the nature of the impurities and the physical properties of the target compound.

Fractional Distillation for Isolating Target Compounds

Fractional distillation is a primary technique for purifying liquid compounds by separating components of a mixture based on differences in their boiling points. This method is particularly effective for removing impurities that have boiling points significantly different from that of this compound.

The crude product mixture is heated in a distillation flask attached to a fractionating column, which provides a large surface area (e.g., Vigreux indentations or packing material) for repeated vaporization and condensation cycles. As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).

For the purification of chloromethyl benzene derivatives, fractional distillation is often performed under reduced pressure (vacuum distillation). google.com Lowering the pressure reduces the boiling point of the compound, which is crucial for thermally sensitive molecules that might decompose at their atmospheric boiling point. By carefully controlling the temperature and pressure, fractions can be collected, with the fraction containing the pure this compound being isolated from lower-boiling and higher-boiling impurities. google.com

Column Chromatography for Impurity Resolution

When distillation is insufficient to separate impurities with similar boiling points, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

For this compound, a glass column is typically packed with a solid adsorbent, most commonly silica (B1680970) gel (the stationary phase). google.comorgsyn.org The crude compound is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent or mobile phase) is passed through the column. orgsyn.org The choice of eluent is critical; a common system might involve a non-polar solvent like hexane (B92381) mixed with a more polar solvent like ethyl acetate. orgsyn.org

The separation occurs because different compounds in the mixture have different affinities for the silica gel and different solubilities in the eluent. Less polar compounds, having weaker interactions with the polar silica gel, travel down the column more quickly, while more polar impurities are retained longer. By collecting the eluent in successive fractions, the target compound can be isolated in a pure form. orgsyn.org

Recrystallization Techniques for Enhanced Purity

If this compound is a solid at room temperature or can be readily solidified, recrystallization is a powerful method for achieving very high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The impure solid is dissolved in a minimum amount of a suitable hot solvent in which the target compound is soluble at high temperatures but less soluble at low temperatures. The impurities should ideally be either insoluble in the hot solvent or highly soluble in the cold solvent. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities behind in the solution. The pure crystals are then collected by filtration. Sometimes, a mixture of solvents is used to achieve the ideal solubility profile for effective crystallization. google.com

Computational Analytical Studies

Computational chemistry provides profound insights into the electronic and structural properties of molecules. For this compound, methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are used to predict its behavior and characteristics at the molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgresearchgate.net It is widely used to predict molecular geometries, vibrational frequencies, and other properties. DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable conformation (lowest energy structure) of a molecule. researchgate.net

For aromatic compounds like substituted toluenes, DFT accurately predicts bond lengths and angles. researchgate.netnih.gov In a study of the closely related compound 1-(chloromethyl)-4-fluorobenzene, DFT calculations showed C-C bond distances in the benzene ring ranging from 1.386 to 1.495 Å, which is consistent with experimental data. A slight deviation from a perfect hexagonal ring shape is expected due to the electronic effects of the fluorine, chloromethyl, and methyl substituents.

DFT is also employed to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The calculated frequencies for a molecular analog show good agreement with experimental spectra, confirming the vibrational mode assignments.

Table 1: Selected Calculated Vibrational Frequencies for a Structural Analog (1-(chloromethyl)-4-fluorobenzene)

| Vibrational Mode | Scaled DFT Value (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | 3080 | 3082 | 3122 |

| C-H Stretch | 3059 | 3058 | 3063 |

| C-H Stretch | 2978 | 2991 | 2983 |

Data derived from studies on 1-(chloromethyl)-4-fluorobenzene, a close structural analog of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic properties. taylorandfrancis.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating tendency. The energy of the LUMO (ELUMO) is related to its electron affinity. taylorandfrancis.com The difference between these two energies is the HOMO-LUMO energy gap (ΔE). A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net These energies are calculated using DFT methods. nih.gov

Table 2: Calculated FMO Properties for a Structural Analog (1-(chloromethyl)-4-fluorobenzene)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -8.96 |

| LUMO Energy | -1.13 |

| HOMO-LUMO Energy Gap (ΔE) | 7.83 |

Data derived from studies on 1-(chloromethyl)-4-fluorobenzene, a close structural analog of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a localized, Lewis-like picture of the molecular electronic structure, which is invaluable for interpreting chemical phenomena. An NBO analysis of this compound would elucidate key aspects of its electronic structure, including:

Donor-Acceptor Interactions: It would identify the key stabilizing interactions arising from electron delocalization from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. The magnitude of the second-order perturbation energy (E(2)) associated with these interactions would quantify their significance. For instance, interactions involving the lone pairs of the fluorine and chlorine atoms and the π-system of the benzene ring would be of particular interest.

Hybridization: The analysis would determine the hybridization of the atomic orbitals contributing to each bond, providing insights into the bonding characteristics and molecular geometry.

Bond Orders and Charges: NBO analysis yields natural atomic charges and bond orders, which offer a more chemically intuitive picture of the electron distribution compared to other methods.

Without specific computational results, a data table for the NBO analysis of this compound cannot be generated.

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method for estimating partial atomic charges in a molecule, based on the partitioning of the electron population among the constituent atoms. This analysis is useful for understanding the electrostatic potential of a molecule and predicting its reactivity. A Mulliken atomic charge analysis for this compound would provide numerical values for the partial charge on each atom, reflecting the electron-withdrawing and electron-donating effects of the substituents.

The electronegative fluorine and chlorine atoms are expected to have negative Mulliken charges, while the carbon atoms attached to them would exhibit positive charges. The methyl group, being weakly electron-donating, would also influence the charge distribution on the aromatic ring.

Due to the lack of published research performing this specific analysis on this compound, a data table of Mulliken atomic charges cannot be provided.

Future Research Directions and Challenges in Fluorinated Benzylic Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient processes. Traditional methods for the synthesis of fluorinated benzyl (B1604629) halides often involve harsh reagents, stoichiometric waste, and multiple steps. Future research is increasingly directed towards greener alternatives that maximize atom economy and minimize environmental impact.

Key areas of focus include:

Direct C-H Functionalization: Moving away from multi-step sequences that involve pre-functionalized starting materials is a major goal. Direct chloromethylation or fluorination of the benzylic C-H bond of precursors like 4-fluoro-2-methyltoluene offers a more atom-economical route. rsc.org Research into selective C-H activation is crucial for making these transformations viable on an industrial scale. rsc.orgnih.gov

Flow Chemistry and Electrochemical Methods: Integrating sustainable technologies such as flow chemistry and electrochemistry can lead to safer, more efficient, and scalable syntheses. mdpi.com These approaches can minimize the use of hazardous reagents and allow for precise control over reaction conditions, often leading to higher yields and purities. nih.govmdpi.com

Benign Reagents and Solvents: The exploration of less hazardous chlorinating and fluorinating agents is essential. mdpi.com Furthermore, reducing the reliance on volatile organic solvents by using aqueous media or solvent-free conditions is a critical aspect of sustainable synthesis. mdpi.commdpi.com The development of catalytic systems that are effective in green solvents remains an active area of investigation.

Exploration of Novel Catalytic Systems for Benzylic Functionalization

Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is paramount for advancing the functionalization of fluorinated benzylic compounds. mdpi.com The goal is to achieve high efficiency, selectivity, and broad substrate scope under mild conditions.

Future research in this area is centered on several promising approaches:

Photoredox and Metallaphotoredox Catalysis: These emerging fields have provided powerful tools for activating C-H bonds via radical pathways under mild conditions. nih.govrsc.org The use of visible light as a renewable energy source makes this a particularly sustainable approach. rsc.org Dual catalytic systems, combining a photocatalyst with a transition metal catalyst (e.g., nickel), have shown great promise for a variety of cross-coupling reactions at the benzylic position. rsc.org